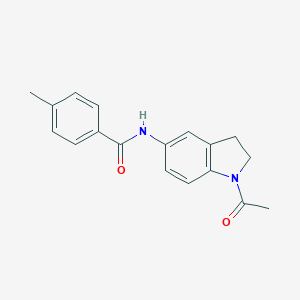![molecular formula C22H15N3O B300228 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one](/img/structure/B300228.png)
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one is a compound that belongs to the class of heterocyclic compounds. It is a derivative of benzimidazole and indole, which are known to have various biological activities. The compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one are diverse and depend on the specific activity being studied. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, the compound has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one in lab experiments is its versatility. The compound can be used in a variety of assays and experiments to study different biological activities. In addition, the compound is relatively easy to synthesize and can be obtained in good yields. However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the identification of new biological activities for the compound, particularly in the areas of neurodegenerative diseases and cardiovascular diseases. In addition, the compound could be used as a starting material for the synthesis of new bioactive compounds with improved properties. Finally, the compound could be used in the development of new diagnostic tools for the detection of metal ions in biological samples.
Métodos De Síntesis
The synthesis of 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with indole-2,3-dione in the presence of a catalyst such as zinc chloride. The reaction proceeds via a condensation reaction and results in the formation of the desired product. Other methods involve the use of different starting materials and catalysts, but the general mechanism remains the same.
Aplicaciones Científicas De Investigación
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one has been extensively studied for its biological activities. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, the compound has been used in the synthesis of other bioactive compounds.
Propiedades
Nombre del producto |
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one |
|---|---|
Fórmula molecular |
C22H15N3O |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one |
InChI |
InChI=1S/C22H15N3O/c26-22-20(15-10-4-5-11-16(15)25-22)19(14-8-2-1-3-9-14)21-23-17-12-6-7-13-18(17)24-21/h1-13,23-24H |
Clave InChI |
UFNLCFOPSNJECF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
SMILES |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
SMILES canónico |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B300145.png)

![N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B300149.png)

![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B300157.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)

![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)

![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)

